lividomycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic SF 767 A is an antibiotic.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activity
Lividomycin A, an aminoglycoside antibiotic, has been extensively studied for its antibacterial and antimicrobial properties. It demonstrates a broad spectrum of activity against various bacteria, including Gram-positive bacteria such as Mycobacterium tuberculosis and Gram-negative bacteria like Pseudomonas aeruginosa. However, its effectiveness varies among different bacterial strains and species. Lividomycin A's antimicrobial activity is notably significant in pH 7.8 media, and its minimum inhibitory concentration (MIC) is influenced by the inoculum size. The development of resistance to lividomycin A in bacteria like P. aeruginosa and M. tuberculosis is slower compared to other antibiotics like kanamycin, but similar in Staphylococcus aureus. The antibiotic has shown positive effects in experimental infections in mice with several bacteria, including S. aureus, P. aeruginosa, and E. coli (Kobayashi, Nagoya, Yoshimura, Kaneko, & Ogata, 1972).
Mechanism of Action
Lividomycin A specifically inhibits bacterial protein synthesis and exhibits codon misreading activity. This antibiotic stimulates the binding of aminoacyl-transfer ribonucleic acid to ribosomes. Despite its inhibitory effects on protein synthesis, it does not significantly affect the formation of aminoacyl-transfer ribonucleic acid or the puromycin reaction, highlighting its selective mechanism of action (Yamaguchi, Eda, Kobayashi, & Mitsuhashi, 1973).
Clinical Applications and Resistance
In clinical settings, lividomycin A has been used to treat respiratory tract infections with varying degrees of effectiveness depending on the causative organism. The antibiotic is effective against certain bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, but less effective against others like Pseudomonas aeruginosa. Studies on clinical isolates have shown that lividomycin A's MIC values are generally superior to those of kanamycin for many strains. However, resistance to lividomycin A can develop, and enzymatic inactivation by resistant bacterial strains has been observed (Kondo, Miwa, Suhachiro, Yokouchi, & Ando, 1975).
Propiedades
Número CAS |
36441-41-5 |
---|---|
Nombre del producto |
lividomycin A |
Fórmula molecular |
C29H55N5O18 |
Peso molecular |
761.77 |
Nombre IUPAC |
(2R,3S,4S,5S,6R)-2-(((2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-(((2R,3R,4R,5S)-5-(((1R,2R,3S,5R,6S)-3,5-diamino-2-(((2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-hydroxycyclohexyl)oxy)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)-4-hydroxytetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
InChI |
InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1 |
Clave InChI |
DBLVDAUGBTYDFR-RRCSYQSCSA-N |
SMILES |
N[C@H]1[C@H](O)[C@@H](O[C@@H]2O[C@H](CO)[C@@H]([C@H]2O)O[C@@H]3[C@H](N)[C@@H](O)[C@H](O[C@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]4O)[C@H](CN)O3)[C@@H]([C@@H](N)C1)O[C@H]5O[C@H](CO)[C@@H](O)C[C@H]5N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lividomycin; Antibiotic SF 767 A; SF 767 A; SF-767 A; SF767 A; Antibiotic 503-2; Lividomicina; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.